3-(3-Aminophenyl)-2-fluoropropanoic acid;hydrochloride
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Overview
Description
Aminophenylboronic acids are a type of boronic acid that are increasingly utilized in diverse areas of research . They are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Synthesis Analysis
Boronic acids, including aminophenylboronic acids, are commonly used as reagents in Suzuki-Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of aminophenylboronic acids typically includes a boron atom bound to an oxygen atom and a phenyl ring with an amino group .Chemical Reactions Analysis
Boronic acids, including aminophenylboronic acids, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can lead to various chemical reactions and have applications in areas such as sensing, biological labeling, protein manipulation and modification, and the development of therapeutics .Physical and Chemical Properties Analysis
The physical and chemical properties of aminophenylboronic acids can vary depending on the specific compound. For example, 3-Aminophenylboronic acid is a solid at room temperature and has a melting point of 93-96 °C .Scientific Research Applications
Enantioselective Synthesis
3-(3-Aminophenyl)-2-fluoropropanoic acid; hydrochloride derivatives demonstrate significant potential in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These derivatives can be prepared through electrophilic attack routes involving synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. Such processes enable the introduction of a protected aminomethyl group in a single step, indicating their utility in the synthesis of complex amino acid derivatives (Arvanitis et al., 1998).
Acid Catalysis in Histochemical Reactions
The compound plays a role in the acid-catalyzed histochemical reaction between formaldehyde and phenylethylamines, significantly increasing the fluorescence yield of certain compounds. This specificity and enhanced fluorescence make it a valuable tool for the distinction between structurally related compounds in histochemical analyses (Björklund & Stenevi, 1970).
Chemo-Enzymatic Preparation Routes
Chemo-enzymatic routes for preparing chiral derivatives of 3-(3-Aminophenyl)-2-fluoropropanoic acid; hydrochloride are being explored, showing promise for the synthesis of optically pure compounds. Such routes involve the use of Porcine pancreas lipase as a biocatalyst, providing practical methods for preparing chiral β-hydroxy acid derivatives with potential applications in pharmaceuticals (Zhao et al., 2014).
Synthesis of Optically Active Derivatives
The compound is integral to the synthesis of optically active derivatives, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid. This involves optical resolution and preferential crystallization, highlighting its importance in the production of stereochemically complex amino acids (Shiraiwa et al., 2003).
Genetic Incorporation in Proteins
Additionally, derivatives of 3-(3-Aminophenyl)-2-fluoropropanoic acid; hydrochloride have been used in the genetic incorporation of fluorescent amino acids into proteins in yeast. This application demonstrates the compound's versatility in biochemical research, enabling the direct probing of local structural changes in proteins through fluorescence (Lee et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-aminophenyl)-2-fluoropropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-8(9(12)13)5-6-2-1-3-7(11)4-6;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENJSFALRQDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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